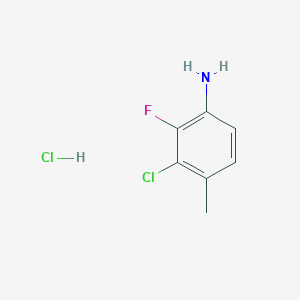
3-Chloro-2-fluoro-4-methylanilinehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-2-fluoro-4-methylanilinehydrochloride is an organic compound that is typically found as a solid, which may appear as white or pale yellow crystals. It is known for its good solubility at room temperature and is used in various scientific experiments and research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-fluoro-4-methylanilinehydrochloride can be achieved through several methods. One common approach involves the nitration and reduction of arenes, direct displacement of halogens in haloarenes at high temperatures, or using copper-catalyzed reactions . Another method includes the use of Selectfluor® for the preparation of substituted fluoropyridines .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale nitration and reduction processes, as well as the use of advanced fluorination technology to introduce fluorine atoms into the aromatic ring structures .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-fluoro-4-methylanilinehydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or fluorine .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction may produce amines .
Scientific Research Applications
3-Chloro-2-fluoro-4-methylanilinehydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of biological pathways and mechanisms.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism by which 3-Chloro-2-fluoro-4-methylanilinehydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological responses, such as the modulation of enzyme activity or the inhibition of certain cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-2-fluoroaniline
- 4-Methylaniline
- 2-Fluoro-4-methylaniline
Uniqueness
3-Chloro-2-fluoro-4-methylanilinehydrochloride is unique due to its specific combination of chlorine, fluorine, and methyl groups on the aniline ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications .
Biological Activity
3-Chloro-2-fluoro-4-methylaniline hydrochloride is a compound of interest due to its potential biological activities. This article explores its biological properties, including antibacterial activity, synthesis methods, and relevant case studies.
- Chemical Formula : C7H7ClF·HCl
- Molecular Weight : 179.54 g/mol
- Melting Point : 200–202 °C
Synthesis
The synthesis of 3-Chloro-2-fluoro-4-methylaniline hydrochloride typically involves the reaction of 3-chloro-2-fluoroaniline with methylating agents under controlled conditions. The process can include various reaction mechanisms such as nucleophilic substitution.
Antibacterial Activity
Research indicates that 3-Chloro-2-fluoro-4-methylaniline hydrochloride exhibits significant antibacterial activity. In vitro studies have shown its efficacy against several bacterial strains, including:
| Bacterial Strain | Zone of Inhibition (mm) | Comparison to Standard |
|---|---|---|
| Staphylococcus aureus | 20.5 ± 0.4 | Lower than Streptomycin (36.6 ± 0.3) |
| Chromobacterium violaceum | 17.0 ± 0.3 | Lower than Streptomycin (29.1 ± 0.2) |
These results suggest that while the compound demonstrates antibacterial properties, it is less potent than the standard antibiotic Streptomycin .
The antibacterial activity of this compound may be attributed to its ability to disrupt bacterial cell wall synthesis or inhibit protein synthesis, similar to other aniline derivatives. The presence of chlorine and fluorine atoms in the structure may enhance its electrophilicity, which is crucial for interaction with bacterial enzymes .
Case Studies and Research Findings
- In Vitro Studies : Various studies have confirmed the compound's antibacterial properties through zone of inhibition tests against Gram-positive and Gram-negative bacteria .
- Comparative Analysis : In comparative studies with other halogenated anilines, 3-Chloro-2-fluoro-4-methylaniline hydrochloride showed moderate activity, indicating that modifications in the halogen substituents can significantly influence biological activity .
- Toxicological Assessments : Safety evaluations have indicated that while the compound shows antibacterial effects, it also presents potential toxicity risks, necessitating further research into its safety profile for therapeutic applications .
Properties
Molecular Formula |
C7H8Cl2FN |
|---|---|
Molecular Weight |
196.05 g/mol |
IUPAC Name |
3-chloro-2-fluoro-4-methylaniline;hydrochloride |
InChI |
InChI=1S/C7H7ClFN.ClH/c1-4-2-3-5(10)7(9)6(4)8;/h2-3H,10H2,1H3;1H |
InChI Key |
IWKDDMYYIARWGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)N)F)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















